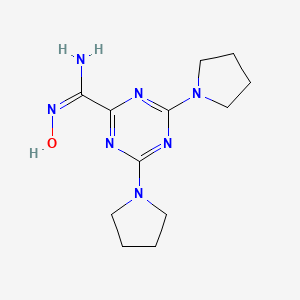
N'-hydroxy-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N’-HYDROXY-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE is a synthetic compound characterized by the presence of a triazine ring substituted with pyrrolidine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-HYDROXY-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Substitution with Pyrrolidine Groups: The triazine core is then subjected to nucleophilic substitution reactions with pyrrolidine to introduce the pyrrolidine groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N’-HYDROXY-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully reduced triazine derivatives.
Substitution: The pyrrolidine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.
Major Products
Oxidation: Oxo derivatives of the triazine ring.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-N’-HYDROXY-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and coatings.
Biological Research: It is used as a tool compound in biological studies to understand its interaction with various biological targets.
Industrial Applications: The compound is investigated for its potential use in industrial processes, including catalysis and chemical synthesis.
Mécanisme D'action
The mechanism of action of (E)-N’-HYDROXY-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidinone and pyrrolizine derivatives.
Triazine Derivatives: Compounds with a triazine core, including melamine and cyanuric acid derivatives.
Uniqueness
(E)-N’-HYDROXY-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE is unique due to the combination of the triazine core with pyrrolidine groups and a hydroxy substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H19N7O |
|---|---|
Poids moléculaire |
277.33 g/mol |
Nom IUPAC |
N'-hydroxy-4,6-dipyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide |
InChI |
InChI=1S/C12H19N7O/c13-9(17-20)10-14-11(18-5-1-2-6-18)16-12(15-10)19-7-3-4-8-19/h20H,1-8H2,(H2,13,17) |
Clé InChI |
LYTDARULBIWMSD-UHFFFAOYSA-N |
SMILES isomérique |
C1CCN(C1)C2=NC(=NC(=N2)/C(=N\O)/N)N3CCCC3 |
SMILES canonique |
C1CCN(C1)C2=NC(=NC(=N2)C(=NO)N)N3CCCC3 |
Solubilité |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11500809.png)
![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5,5-dimethyl-2-pentanoylcyclohex-2-en-1-one](/img/structure/B11500811.png)
![7-(diethylamino)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11500818.png)
![12-(2-iodophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11500825.png)
![Propionic acid, 3-(4-chlorophenyl)-3-[(thiophene-2-carbonyl)amino]-](/img/structure/B11500826.png)
![3,4-diamino-N,N'-bis(5-fluoro-2-methylphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B11500827.png)
![1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B11500834.png)
![1,3-dimethyl-5-nitro-6-[4-(propylsulfonyl)piperazin-1-yl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11500838.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B11500841.png)
![1-[2-(4-fluorophenyl)-2-methyl-5-(3-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone](/img/structure/B11500848.png)
![N-[2-({[(1Z)-1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]pyridine-4-carboxamide](/img/structure/B11500863.png)
![2-Bromo-6-[({4-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)amino]-3-methylbenzoic acid](/img/structure/B11500890.png)
![3-(4-Ethoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid](/img/structure/B11500892.png)
![ethyl 4-[3-(morpholin-4-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11500904.png)
